molecular formula C17H12ClNO3 B4441980 [1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid

[1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid

Cat. No. B4441980
M. Wt: 313.7 g/mol
InChI Key: VQNPSCYJZXDHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid, also known as Cl-IB-MECA, is a chemical compound that belongs to the class of indole-3-acetic acid derivatives. It is a potent and selective agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. In recent years, Cl-IB-MECA has gained attention in the scientific community due to its potential applications in various fields, including cancer research, neuroprotection, and inflammation.

Mechanism of Action

The adenosine A3 receptor is involved in various physiological processes, including inflammation, pain, and cell proliferation. [1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid acts as a selective agonist of this receptor, meaning it binds to the receptor and activates it. This activation leads to a cascade of intracellular signaling events that ultimately result in the biological effects of [1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid.
Biochemical and physiological effects:
[1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have neuroprotective effects, meaning it can protect neurons from damage or death. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. [1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid has also been shown to have cardioprotective effects, meaning it can protect the heart from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid is its selectivity for the adenosine A3 receptor. This selectivity allows researchers to study the specific effects of activating this receptor, without the confounding effects of activating other receptors. However, one limitation of [1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the complex synthesis of [1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on [1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid. One area of interest is its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that activation of the adenosine A3 receptor can protect neurons from damage and death, making [1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid a promising candidate for neuroprotection. Another area of interest is its potential applications in inflammation and autoimmune diseases. [1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. Finally, there is potential for further research on the mechanisms of action of [1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid, including its effects on intracellular signaling pathways and gene expression.

Scientific Research Applications

[1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid has been extensively studied for its potential applications in cancer research. Studies have shown that [1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, [1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-14-7-3-1-5-11(14)9-19-10-13(16(20)17(21)22)12-6-2-4-8-15(12)19/h1-8,10H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNPSCYJZXDHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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